Axl-IN-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

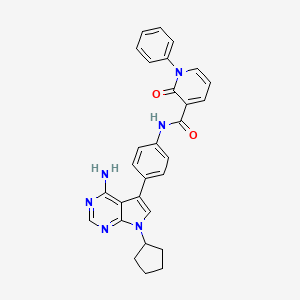

Axl-IN-7 is a small molecule inhibitor targeting the AXL receptor tyrosine kinase, which is part of the TAM (Tyro3, AXL, and MER) family of receptor tyrosine kinases. AXL is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL is associated with poor prognosis in several cancers, making it a promising therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Axl-IN-7 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .

Chemical Reactions Analysis

Types of Reactions

Axl-IN-7 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, often in the presence of a base or acid catalyst

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Axl-IN-7 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of AXL in various chemical pathways and reactions.

Biology: Employed in cell-based assays to investigate the biological functions of AXL, such as cell proliferation, migration, and survival.

Medicine: Explored as a potential therapeutic agent for treating cancers with high AXL expression, such as triple-negative breast cancer and non-small cell lung cancer.

Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting AXL .

Mechanism of Action

Axl-IN-7 exerts its effects by binding to the AXL receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. The primary ligand for AXL is growth arrest-specific protein 6 (GAS6), which binds to AXL and induces dimerization and phosphorylation. By inhibiting AXL, this compound disrupts signaling pathways involved in cell survival, proliferation, migration, and immune regulation .

Comparison with Similar Compounds

Axl-IN-7 is compared with other AXL inhibitors, such as:

Bemcentinib: Another AXL inhibitor with a different chemical structure and mechanism of action.

Sitravatinib: A multi-kinase inhibitor that targets AXL along with other kinases like MET and VEGFR.

Dubermatinib: A selective AXL inhibitor with distinct pharmacokinetic properties .

This compound is unique due to its high selectivity for AXL and its ability to inhibit AXL-mediated signaling pathways effectively. This selectivity reduces off-target effects and enhances its therapeutic potential .

Biological Activity

Axl-IN-7 is a small molecule inhibitor targeting the Axl receptor tyrosine kinase, which plays a significant role in various biological processes, particularly in cancer progression and drug resistance. This article delves into the biological activity of this compound, presenting data from research studies and case analyses that highlight its efficacy and mechanisms of action.

Overview of Axl and Its Role in Cancer

The Axl receptor is implicated in promoting tumorigenesis through several pathways including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Activation of Axl leads to increased cell proliferation, survival, migration, and invasion in various cancers such as lung, breast, and prostate cancer . Inhibition of Axl has been shown to reverse these effects, making it a promising target for therapeutic intervention.

This compound functions by inhibiting the Axl receptor, thereby blocking its downstream signaling pathways. Key mechanisms include:

- Reduction of Cell Proliferation : Studies indicate that this compound significantly decreases cell proliferation in Axl-expressing cancer cell lines.

- Inhibition of Migration and Invasion : The compound has been shown to reduce migratory and invasive capabilities of cancer cells by downregulating MMP9 expression, which is critical for extracellular matrix degradation .

- Enhancement of Apoptosis : By inhibiting Axl signaling, this compound promotes apoptosis in tumor cells, counteracting the survival signals typically conferred by activated Axl .

In Vitro Studies

A series of in vitro experiments have demonstrated the effectiveness of this compound across various cancer cell lines:

These results indicate that this compound can effectively inhibit the aggressive characteristics associated with cancer progression.

In Vivo Studies

In vivo studies using patient-derived xenografts have shown that treatment with this compound leads to significant tumor regression. For example:

- Study on NSCLC Models : Mice implanted with NSCLC cells treated with this compound exhibited reduced tumor size compared to control groups. The study noted a marked decrease in phosphorylated AKT levels, indicating effective inhibition of the PI3K/AKT pathway .

Case Studies

Several case studies illustrate the clinical relevance of targeting Axl with inhibitors like this compound:

- Melanoma Treatment : In a study involving melanoma cell lines, combining this compound with BRAF inhibitors resulted in enhanced therapeutic outcomes compared to monotherapy. This combination therapy reduced metabolic activity and improved overall survival rates in treated mice .

- Overcoming Drug Resistance : Research has shown that tumors often develop resistance to EGFR inhibitors through upregulation of Axl. The introduction of this compound not only reversed this resistance but also sensitized tumors to EGFR-targeted therapies .

Properties

Molecular Formula |

C29H26N6O2 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

N-[4-(4-amino-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-2-oxo-1-phenylpyridine-3-carboxamide |

InChI |

InChI=1S/C29H26N6O2/c30-26-25-24(17-35(22-9-4-5-10-22)27(25)32-18-31-26)19-12-14-20(15-13-19)33-28(36)23-11-6-16-34(29(23)37)21-7-2-1-3-8-21/h1-3,6-8,11-18,22H,4-5,9-10H2,(H,33,36)(H2,30,31,32) |

InChI Key |

LDRLHMPTKXGEHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.